molecular formula C5H3N3 B1219330 Pyrazinecarbonitrile CAS No. 19847-12-2

Pyrazinecarbonitrile

Cat. No. B1219330
CAS RN: 19847-12-2
M. Wt: 105.1 g/mol
InChI Key: PMSVVUSIPKHUMT-UHFFFAOYSA-N
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Patent
US07737161B2

Procedure details

Pyrazine-2-carbonitrile (26.36 g) is dissolved in toluene (187 ml)/N,N-dimethylformamide (19 ml), and thereto is added dropwise sulfuryl chloride (135 g) under ice-cooling. After completion of addition, the reaction solution is warmed to room temperature gradually and stirred overnight. The toluene layer is separated and the residual red oil is extracted with diethyl ether. The organic layers are combined, cooled with ice, and after pouring thereto ice-water, neutralized by adding saturated aqueous sodium hydrogen carbonate solution. The organic layer is separated, and aqueous layer is extracted with diethyl ether. The organic layers are combined, washed with water, dried over sodium sulfate and evaporated to remove the solvent under reduced pressure. The resulting residue is purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=4/1) to give the title compound (16.58 g).
Quantity
26.36 g
Type
reactant
Reaction Step One
Quantity
187 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
135 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]#[N:8].S(Cl)([Cl:12])(=O)=O>C1(C)C=CC=CC=1.CN(C)C=O>[Cl:12][C:3]1[C:2]([C:7]#[N:8])=[N:1][CH:6]=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
26.36 g
Type
reactant
Smiles
N1=C(C=NC=C1)C#N
Name
Quantity
187 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
19 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
135 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
After completion of addition
CUSTOM
Type
CUSTOM
Details
The toluene layer is separated
EXTRACTION
Type
EXTRACTION
Details
the residual red oil is extracted with diethyl ether
TEMPERATURE
Type
TEMPERATURE
Details
cooled with ice
ADDITION
Type
ADDITION
Details
after pouring
ADDITION
Type
ADDITION
Details
by adding saturated aqueous sodium hydrogen carbonate solution
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
aqueous layer is extracted with diethyl ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=4/1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C(=NC=CN1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 16.58 g
YIELD: CALCULATEDPERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.